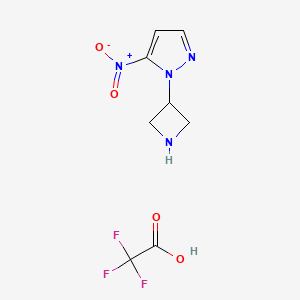

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-74-6 . It has a molecular weight of 282.18 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields functionalised 3-substituted 3-acetoxymethyl azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives often include aza-Michael addition with NH-heterocycles . This reaction is used to yield functionalised 3-substituted 3-acetoxymethyl azetidines .Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . It has a molecular weight of 282.18 .Scientific Research Applications

- Azetidine Pharmacophore : The azetidine subunit in aza-heterocyclic molecules serves as a crucial pharmacophore. Researchers explore its potential for designing novel drugs with diverse biological activities .

- Synthesis : EN300-26635391 can be used as a starting material to synthesize heterocyclic amino acid derivatives. For instance, the compound can undergo aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

- Oxetane Derivatives : Similarly, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and further treated with (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .

- Hybrid Compounds : Researchers can explore the synthesis and diversification of novel heterocyclic amino acid derivatives by coupling brominated pyrazole-azetidine hybrids with boronic acids. This reaction allows for the creation of structurally diverse compounds .

- Synthesis : EN300-26635391 derivatives, such as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]butanoic acid, can be prepared. These chiral compounds may find applications in asymmetric synthesis or as building blocks for complex molecules .

- Cycloaddition : EN300-26635391 derivatives can participate in [3+2] cycloaddition reactions. For example, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate demonstrates the functionalization of heterocyclic amino acids .

Medicinal Chemistry and Drug Development

Heterocyclic Amino Acid Derivatives

Suzuki–Miyaura Cross-Coupling Reactions

Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids

Functionalized Heterocyclic Amino Acid: Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRHCCRDDGIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2640002.png)

methyl}-2-methoxyacetamide](/img/structure/B2640003.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2640005.png)

![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2640018.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2640022.png)